molecular formula C18H15F2NO3 B2541787 3,4-DIFLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE CAS No. 1428379-07-0

3,4-DIFLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE

Cat. No.: B2541787
CAS No.: 1428379-07-0
M. Wt: 331.319
InChI Key: DRTXBFZAVNNDSS-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of difluoro groups on the benzamide structure, along with a methoxyphenoxy butynyl side chain. Its unique structure contributes to its diverse chemical and biological properties.

Scientific Research Applications

3,4-Difluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Butynyl Intermediate: The synthesis begins with the preparation of the butynyl intermediate through a coupling reaction between 2-methoxyphenol and 4-bromo-2-butyne under basic conditions.

    Introduction of Difluoro Groups: The difluoro groups are introduced onto the benzamide ring through a halogen exchange reaction using a suitable fluorinating agent.

    Final Coupling Reaction: The final step involves coupling the difluoro-substituted benzamide with the butynyl intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoro groups and methoxyphenoxy butynyl side chain contribute to its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
  • Benzamide, 3,4-difluoro-N-butyl-
  • 3,4-Difluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide

Uniqueness

3,4-Difluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide stands out due to its unique combination of difluoro groups and a methoxyphenoxy butynyl side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

3,4-difluoro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3/c1-23-16-6-2-3-7-17(16)24-11-5-4-10-21-18(22)13-8-9-14(19)15(20)12-13/h2-3,6-9,12H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTXBFZAVNNDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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